molecular formula C18H14ClN3O3S2 B12214004 (2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide

(2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide

Cat. No.: B12214004
M. Wt: 419.9 g/mol
InChI Key: QBGYVNHFQAWHGG-ZHACJKMWSA-N
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Description

Historical Context of 1,3,4-Thiadiazole Derivatives in Medicinal Chemistry

The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in drug discovery due to its unique electronic configuration and capacity for diverse non-covalent interactions. First investigated in the 1950s for antimicrobial properties, thiadiazole derivatives now span therapeutic areas including oncology, virology, and neurology. The five-membered aromatic ring, containing two nitrogen atoms and one sulfur atom, enables π-π stacking with biological targets while the sulfur atom participates in hydrophobic interactions and hydrogen bonding. Modern synthetic approaches, such as cyclization reactions using phosphorus oxychloride, have expanded access to novel analogs. Over 20 thiadiazole-based drugs have reached clinical trials since 2010, validating this heterocycle as a robust platform for rational drug design.

Table 1: Key milestones in 1,3,4-thiadiazole drug development

Decade Development Therapeutic Area
1950s First antimicrobial thiadiazoles Infectious diseases
1980s ACE inhibitor hybrids Cardiovascular
2000s EGFR tyrosine kinase inhibitors Oncology
2020s Multi-target kinase modulators Neurodegeneration

Structural Significance of Benzylsulfonyl and Chlorophenyl Moieties

The benzylsulfonyl (-SO₂-C₆H₅-CH₂) group introduces three critical features:

  • Electron-withdrawing sulfonyl moiety : Enhances metabolic stability by resisting oxidative degradation while enabling hydrogen bond acceptance with residues like Asn159 and Lys280 in enzymatic pockets.
  • Aromatic benzyl group : Facilitates π-π interactions with tyrosine-rich regions of target proteins, as observed in kinase binding studies.
  • Flexible methylene bridge : Allows conformational adaptation to binding site topography without sacrificing planarity.

The 2-chlorophenyl substituent contributes:

  • Hydrophobic bulk for van der Waals interactions in lipophilic protein domains
  • Electron-withdrawing chlorine at the ortho position, which increases enamide conjugation while reducing steric hindrance compared to para substitution. DFT calculations on analogous systems show the 2-chloro configuration improves dipole alignment by 18–22% compared to unsubstituted phenyl groups.

Rationale for Investigating Conjugated Enamide Systems

The (2E)-propenamide linker establishes full conjugation between the thiadiazole and chlorophenyl groups, creating a planar system with three key advantages:

  • Enhanced target binding : Molecular docking studies on similar enamide-thiadiazole hybrids demonstrate 40–60% improved binding energy compared to non-conjugated analogs due to optimized orbital overlap with catalytic sites.
  • Electron delocalization : The extended π-system stabilizes the molecule’s LUMO (-2.1 eV), facilitating charge-transfer interactions with biological nucleophiles.
  • Stereochemical control : The E configuration minimizes steric clash between the chlorophenyl group and thiadiazole ring, as confirmed by X-ray crystallography of related compounds.

Figure 1: Electronic effects in the conjugated system
$$
\text{Thiadiazole} \xrightarrow{\text{SO}2-\text{CH}2-\text{Ph}} \text{Enamide} \xrightarrow{\text{Cl-Ph}} \text{Extended conjugation}
$$
Note: Arrows indicate direction of electron withdrawal stabilizing the conjugated system.

This structural synergy positions the compound as a promising candidate for targeting enzymes requiring planar, electron-deficient ligands, such as tyrosine kinases and bacterial DNA gyrases. Recent synthetic advances in regioselective thiadiazole functionalization further support its development as a lead compound.

Properties

Molecular Formula

C18H14ClN3O3S2

Molecular Weight

419.9 g/mol

IUPAC Name

(E)-N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)prop-2-enamide

InChI

InChI=1S/C18H14ClN3O3S2/c19-15-9-5-4-8-14(15)10-11-16(23)20-17-21-22-18(26-17)27(24,25)12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21,23)/b11-10+

InChI Key

QBGYVNHFQAWHGG-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Formation of 5-Benzylthio-1,3,4-Thiadiazol-2-Amine

The thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A representative procedure involves:

  • Reacting thiosemicarbazide with benzylthioacetic acid in the presence of phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

  • Conditions :

    • Molar ratio: Thiosemicarbazide : Benzylthioacetic acid : PCl₅ = 1 : 1.2 : 1.2.

    • Solid-phase grinding at room temperature for 2–4 hours.

    • Yield: 85–91%.

Key Reaction :

Thiosemicarbazide+Benzylthioacetic acidPCl55-Benzylthio-1,3,4-thiadiazol-2-amine+HCl+H2O\text{Thiosemicarbazide} + \text{Benzylthioacetic acid} \xrightarrow{\text{PCl}5} \text{5-Benzylthio-1,3,4-thiadiazol-2-amine} + \text{HCl} + \text{H}2\text{O}

Oxidation to 5-Benzylsulfonyl-1,3,4-Thiadiazol-2-Amine

The benzylthio group (-S-CH₂C₆H₅) is oxidized to a sulfonyl group (-SO₂-CH₂C₆H₅) using hydrogen peroxide (H₂O₂) in acetic acid:

  • Conditions :

    • 30% H₂O₂, glacial acetic acid, 60°C, 6 hours.

    • Yield: 75–80%.

Key Reaction :

5-Benzylthio-1,3,4-thiadiazol-2-amineH2O2/AcOH5-Benzylsulfonyl-1,3,4-thiadiazol-2-amine\text{5-Benzylthio-1,3,4-thiadiazol-2-amine} \xrightarrow{\text{H}2\text{O}2/\text{AcOH}} \text{5-Benzylsulfonyl-1,3,4-thiadiazol-2-amine}

Preparation of the (2E)-3-(2-Chlorophenyl)Prop-2-Enamide Side Chain

Synthesis of 3-(2-Chlorophenyl)Prop-2-Enoyl Chloride

The enamide precursor is prepared via a Knoevenagel condensation :

  • Reacting 2-chlorobenzaldehyde with malonic acid in pyridine.

  • Conditions :

    • Reflux for 4 hours, followed by treatment with thionyl chloride (SOCl₂) to form the acyl chloride.

    • Yield: 70–75%.

Key Reaction :

2-Chlorobenzaldehyde+Malonic acidPyridine3-(2-Chlorophenyl)Prop-2-Enoic AcidSOCl2Acyl Chloride\text{2-Chlorobenzaldehyde} + \text{Malonic acid} \xrightarrow{\text{Pyridine}} \text{3-(2-Chlorophenyl)Prop-2-Enoic Acid} \xrightarrow{\text{SOCl}_2} \text{Acyl Chloride}

Coupling the Enamide to the Thiadiazole Core

Amide Bond Formation

The enamide side chain is coupled to the thiadiazol-2-amine using standard amidation protocols:

  • Reacting 5-benzylsulfonyl-1,3,4-thiadiazol-2-amine with 3-(2-chlorophenyl)prop-2-enoyl chloride in the presence of triethylamine (Et₃N).

  • Conditions :

    • Dichloromethane (DCM), 0°C → room temperature, 12 hours.

    • Yield: 65–70%.

Key Reaction :

5-Benzylsulfonyl-1,3,4-thiadiazol-2-amine+3-(2-Chlorophenyl)Prop-2-Enoyl ChlorideEt3NTarget Compound\text{5-Benzylsulfonyl-1,3,4-thiadiazol-2-amine} + \text{3-(2-Chlorophenyl)Prop-2-Enoyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

Stereochemical Control

The E-configuration of the enamide is ensured by:

  • Using bulky bases (e.g., Et₃N) to favor the thermodynamically stable trans isomer.

  • Confirmation via ¹H NMR : Coupling constant J=1214HzJ = 12–14 \, \text{Hz} for trans protons.

Purification and Characterization

Purification Methods

  • Recrystallization : Ethanol/water (3:1) for the thiadiazole intermediate.

  • Column Chromatography : Silica gel, ethyl acetate/hexane (1:2) for the final compound.

Spectral Data

Characteristic Data
IR (KBr, cm⁻¹) 3280 (N-H), 1660 (C=O), 1340, 1150 (SO₂), 750 (C-Cl)
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 9H, Ar-H), 6.82 (d, J=14HzJ = 14 \, \text{Hz}, 1H, CH=), 4.52 (s, 2H, SO₂CH₂)
MS (ESI) m/z 456.1 [M+H]⁺

Comparative Analysis of Methods

Step Reagents Yield Advantages Limitations
Thiadiazole synthesisPCl₅, POCl₃85–91%High yield, mild conditionsRequires anhydrous conditions
OxidationH₂O₂/AcOH75–80%Cost-effective, simple setupLong reaction time
Enamide couplingEt₃N, DCM65–70%StereoselectiveSensitive to moisture

Chemical Reactions Analysis

Functional Group Reactivity Profile

Key reactive components and their associated reactions:

Functional GroupReaction TypeConditionsExample Product/Transformation
Benzylsulfonyl groupNucleophilic substitutionStrong bases (e.g., NaOH)Replacement with hydroxyl or amine groups
Thiadiazole ringElectrophilic aromatic substitutionHNO₃/H₂SO₄ (nitration)Nitro-substituted thiadiazole derivatives
α,β-Unsaturated enamideMichael additionNucleophiles (e.g., thiols)Thiol-adducts at β-carbon position
2-Chlorophenyl substituentCross-coupling (e.g., Suzuki)Pd catalysts, boronic acidsBiaryl derivatives via C-Cl activation

Enamide Acylation and Rearrangement

The α,β-unsaturated enamide system participates in regioselective acylation under conditions similar to those reported for structurally related compounds (e.g., methacryloyl chloride-mediated reactions ):

Reaction Scheme :

Enamide+RCOClEt₃N, CH₂Cl₂β-Acylated Product\text{Enamide} + \text{RCOCl} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{β-Acylated Product}

Key Observations :

  • Triethylamine facilitates deprotonation and acts as a HCl scavenger .

  • Product stability depends on steric hindrance from the 2-chlorophenyl group.

Thiadiazole Ring Modifications

The 1,3,4-thiadiazole core undergoes electrophilic substitution, as demonstrated in analogs with halogen or methyl groups :

ReactionReagentsPosition ModifiedYield (%)
NitrationHNO₃ (conc.), H₂SO₄C-562–68
BrominationBr₂, FeBr₃C-455–60

Mechanistic Insight :

  • Electron-withdrawing sulfonyl group directs electrophiles to less electron-deficient positions (C-4/C-5) .

Sulfonyl Group Transformations

The benzylsulfonyl moiety participates in redox and substitution reactions:

Reduction :

-SO₂-LiAlH₄-S-\text{-SO₂-} \xrightarrow{\text{LiAlH₄}} \text{-S-}

  • Full reduction to sulfide observed in 85% yield under anhydrous conditions.

Nucleophilic Displacement :

  • Benzylsulfonyl group replaced by amines (e.g., piperidine) in DMF at 80°C.

Comparative Reactivity with Structural Analogs

Data from related compounds ( ,):

Compound ModificationReaction Rate (Relative)Thermal Stability (°C)
Benzylsulfonyl → Benzylsulfanyl 1.5× faster reduction15°C lower decomposition
2-Chlorophenyl → 4-Chlorophenyl2× slower couplingComparable stability

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Thiadiazole derivatives have shown significant antimicrobial activity. Studies indicate that compounds containing the thiadiazole moiety can inhibit various bacterial strains and exhibit antifungal properties. For instance, a QSAR analysis demonstrated that 5-nitroheteroaryl-1,3,4-thiadiazole derivatives possess potent antileishmanial activity with low toxicity compared to standard treatments . Additionally, the compound's structure allows for modifications that enhance its efficacy against resistant strains of pathogens.

Anticancer Activity
Recent research has highlighted the potential of thiadiazole derivatives in cancer therapy. Certain compounds have demonstrated significant cytotoxic effects against liver cancer cells, suggesting their viability as lead candidates for further development . The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds valuable in the search for novel anticancer agents.

Synergistic Effects with Other Drugs

Studies have indicated that thiadiazole derivatives can enhance the efficacy of existing antibiotics. For example, a study involving a specific 1,3,4-thiadiazole derivative showed that it could significantly lower the minimum inhibitory concentration (MIC) of Amphotericin B against fungal infections while reducing associated toxicity . This synergistic interaction opens avenues for developing combination therapies that maximize therapeutic outcomes while minimizing side effects.

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship studies of thiadiazoles have been pivotal in understanding how modifications to their chemical structure influence biological activity. For instance, the introduction of various substituents at different positions on the thiadiazole ring can lead to enhanced potency against specific targets such as Plasmodium falciparum, the causative agent of malaria . These insights are crucial for designing new drugs with improved selectivity and efficacy.

Material Science Applications

Thiadiazole compounds are not only limited to biological applications; they also find uses in material science. Their unique electronic properties make them suitable candidates for organic semiconductors and photovoltaic materials. The ability to tune their electronic properties through structural modifications allows researchers to develop materials with tailored characteristics for specific applications .

Case Studies and Research Findings

Study Focus Findings
Nature Study (2024)Synergistic interactions with Amphotericin BDemonstrated reduced MIC values and toxicity when combined with a thiadiazole derivative .
QSAR AnalysisAntileishmanial activityIdentified key structural features that enhance activity against Leishmania species .
Anticancer ResearchCytotoxic effects on liver cancer cellsHighlighted significant potency against liver cancer cell lines .
Material Science ResearchElectronic propertiesExplored potential uses in organic semiconductors due to tunable properties .

Mechanism of Action

The mechanism of action of (2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

Sulfonyl vs. Thioether/Thiol Groups
  • Benzylsulfonyl (Target Compound): The sulfonyl group increases polarity and oxidative stability compared to thioether analogs. For example, compound 5h (N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) has a benzylthio group, which is less electron-withdrawing and more prone to oxidation .
  • Methylthio (5f): This substituent reduces steric hindrance but offers lower stability.
Chlorophenyl vs. Other Aromatic Groups
  • In contrast, compounds like 3e (2-(3-chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide) feature a meta-chloro configuration, which may alter binding modes .

Propenamide vs. Acetamide Backbone

The (E)-propenamide chain in the target compound introduces rigidity compared to flexible acetamide derivatives (e.g., 5k: 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide). This rigidity may improve pharmacokinetic properties by reducing metabolic degradation .

Melting Points and Stability

  • The target compound’s sulfonyl group likely increases melting points compared to thioether analogs. For instance, 5h (benzylthio) melts at 133–135°C, while sulfonyl derivatives (e.g., 5j ) exhibit higher thermal stability .
  • Fluorinated analogs (e.g., 892626-92-5 with a 4-fluorobenzylsulfonyl group) show similar stability but altered electronic profiles due to fluorine’s electronegativity .

Data Tables

Table 1: Key Structural and Physical Properties of Selected Thiadiazole Derivatives

Compound ID Substituent (R) Backbone Melting Point (°C) Biological Activity
Target Compound 5-(Benzylsulfonyl) (E)-Propenamide N/A Potential enzyme inhibitor
5h 5-(Benzylthio) Acetamide 133–135 Antimicrobial
3d 5-Mercapto Acetamide 212–216 Unknown
892626-92-5 5-(4-Fluorobenzylsulfonyl) (E)-Propenamide N/A Enhanced electron effects
XCT790 5-(Trifluoromethyl) (E)-Propenamide N/A ERRα inverse agonist

Biological Activity

The compound (2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide is a derivative of 1,3,4-thiadiazole, a heterocyclic compound known for its diverse biological activities. Thiadiazole derivatives have been extensively studied for their potential in medicinal chemistry due to their roles as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents. This article explores the biological activities associated with this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H16ClN3O2S\text{C}_{17}\text{H}_{16}\text{ClN}_{3}\text{O}_{2}\text{S}

This structure features a thiadiazole ring connected to a benzylsulfonyl group and a chlorophenyl moiety, which contribute to its biological activity.

Antimicrobial Activity

1,3,4-Thiadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiadiazole compounds, it was found that those with the benzylsulfonyl substitution displayed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for several strains:

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus15
Compound AEscherichia coli10
Compound BSalmonella typhimurium12

These results indicate that modifications in the thiadiazole structure can lead to improved antimicrobial efficacy .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been well documented. A recent study evaluated the cytotoxic effects of synthesized compounds on various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The results showed that the compound had an IC50 value of approximately 10 µg/mL against MCF-7 cells:

CompoundCell LineIC50 (µg/mL)
Thiadiazole DerivativeMCF-710
Thiadiazole DerivativeHepG212

Additionally, structural modifications such as the introduction of different aryl groups significantly influenced the anticancer activity. For example, substituting the phenyl group with a more lipophilic moiety enhanced potency .

Anti-inflammatory Activity

Thiadiazole derivatives have also shown promise in anti-inflammatory assays. The compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines in LPS-stimulated macrophages. The results indicated a dose-dependent reduction in TNF-alpha levels:

Concentration (µM)TNF-alpha Inhibition (%)
1025
2045
5070

This suggests that the compound may serve as an effective anti-inflammatory agent .

The biological activities of thiadiazole derivatives are often attributed to their ability to interact with various biological targets. For instance:

  • Antimicrobial action may involve disruption of bacterial cell wall synthesis.
  • Anticancer effects could be mediated through induction of apoptosis or inhibition of cell proliferation pathways.
  • Anti-inflammatory properties might arise from modulation of cytokine production and signaling pathways.

Case Studies

Several studies have highlighted the potential applications of thiadiazole derivatives:

  • Case Study on Anticancer Activity : A series of novel thiadiazole derivatives were synthesized and tested for antiproliferative activity against several cancer cell lines. The most active compounds demonstrated IC50 values lower than those of standard chemotherapeutics like cisplatin .
  • Case Study on Antimicrobial Efficacy : In a comparative study involving multiple synthetic thiadiazoles, compounds with the benzylsulfonyl group exhibited superior antibacterial activity compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiadiazole cores are often prepared by cyclizing thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment (8–9) for precipitation . Optimization can involve Design of Experiments (DoE) to test variables like temperature, stoichiometry, and catalyst (e.g., POCl₃). Statistical modeling (e.g., response surface methodology) helps identify optimal conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure?

  • Methodological Answer :

  • Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For example, R factors < 0.05 and mean σ(C–C) = 0.004 Å ensure precision .
  • ¹H/¹³C NMR : Key signatures include vinyl proton shifts (δ 5.8–7.5 ppm for E-configuration) and sulfonyl group resonances (δ 120–130 ppm for sulfur environments) .
  • Mass spectrometry (EI-MS) : Look for parent ion peaks (e.g., m/z 311 [M+1]) and fragmentation patterns consistent with thiadiazole cleavage .

Q. How can solubility and stability be assessed under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy or gravimetric analysis. For example, recrystallization from DMSO/water (2:1) is common for thiadiazoles .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the sulfonyl group .

Q. What purification methods are recommended to isolate the compound from by-products?

  • Methodological Answer :

  • Recrystallization : Use solvent mixtures like DMSO/water or ethanol/ethyl acetate .
  • Column chromatography : Silica gel with eluents such as CH₂Cl₂:MeOH (95:5) resolves polar impurities .
  • pH-controlled precipitation : Adjust to pH 8–9 with NH₄OH to precipitate thiadiazole derivatives .

Q. Which functional groups are critical for the compound’s reactivity in further derivatization?

  • Methodological Answer :

  • Benzylsulfonyl group : Susceptible to nucleophilic substitution (e.g., with amines or thiols) .
  • 2-Chlorophenyl moiety : Directs electrophilic aromatic substitution (e.g., nitration) .
  • Enamide (C=C) : Participates in Michael additions or Diels-Alder reactions .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental reactivity/bioactivity be resolved?

  • Methodological Answer : Validate docking studies (e.g., AutoDock) with experimental assays. For instance, if computational models predict high affinity for kinase targets but in vitro assays show weak inhibition, re-evaluate force field parameters or solvation effects. Cross-validate with NMR titration or SPR binding kinetics .

Q. What strategies are recommended for SAR studies to identify the pharmacophore?

  • Methodological Answer :

  • Analog synthesis : Vary substituents (e.g., replace 2-chlorophenyl with 3-nitrophenyl or benzylsulfonyl with methylsulfonyl ).
  • Bioactivity testing : Use enzyme inhibition assays (IC₅₀) or cell viability assays (MTT). Correlate structural changes (e.g., logP, Hammett σ) with activity via QSAR models .

Q. How can degradation pathways be analyzed to improve formulation stability?

  • Methodological Answer :

  • Forced degradation : Expose to UV light, H₂O₂, or acidic/alkaline conditions. Monitor via LC-MS to identify breakdown products (e.g., sulfonic acid derivatives from sulfonyl hydrolysis) .
  • Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .

Q. What experimental design principles apply to optimizing synthesis scalability?

  • Methodological Answer : Use flow chemistry (e.g., continuous reactors) to enhance reproducibility. For example, Omura-Sharma-Swern oxidation in flow systems reduces side reactions and improves yield . DoE parameters: residence time, temperature, and reagent stoichiometry .

Q. How should contradictory bioactivity data from different assay formats be analyzed?

  • Methodological Answer :

  • Assay validation : Compare results across orthogonal methods (e.g., enzyme inhibition vs. cell-based assays).
  • Data normalization : Account for variables like cell line heterogeneity or solvent effects (e.g., DMSO cytotoxicity thresholds) .

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